N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxy-2-methylpropan-2-yl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-hydroxy-2-methylpropan-2-yl)oxamide
- 4-Bromo-N~1~,N~3~-Bis(1-hydroxy-2-methylpropan-2-yl)isophthalamide
Uniqueness
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two hydroxy-2-methylpropan-2-yl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
880352-93-2 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
1-N,4-N-bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,9-19)17-13(21)11-5-7-12(8-6-11)14(22)18-16(3,4)10-20/h5-8,19-20H,9-10H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
QMZHKVPJHCBZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Origin of Product |
United States |
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